2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine
Description
Chemical Structure and Properties 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is a spirocyclic secondary amine characterized by a fused bicyclic system: one ring is an oxolane (8-oxa, oxygen-containing), and the other is an azetidine (5-aza, nitrogen-containing) fused via a spiro junction at the shared carbon atom. The ethanamine substituent extends from the nitrogen atom in the azetidine ring. Its molecular formula is C₉H₁₆N₂O (calculated from structural data in and ), with a molecular weight of 168.24 g/mol (exact mass may vary based on isotopic composition).
Properties
IUPAC Name |
2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-4-5-11-6-7-12-8-9(11)2-1-3-9/h1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSNJKRMWZJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Involving Spirocyclic Intermediate Formation
The core challenge in synthesizing 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine lies in constructing its spirocyclic framework. A widely adopted strategy involves generating a bicyclic intermediate through intramolecular cyclization. For example, 3-((benzylamino)methyl)oxetane-3-ol serves as a precursor, reacting with chloroacetyl chloride to form a chloroacetamide derivative (compound 2) . This intermediate undergoes base-mediated cyclization—often using sodium hydride or n-butyllithium—to yield a spirocyclic lactam (compound 3) . Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the lactam to the corresponding amine (compound 4), followed by catalytic hydrogenation to remove benzyl protecting groups, producing the final amine .
A critical analysis of this route reveals that the cyclization step demands strict anhydrous conditions and inert atmospheres to prevent side reactions. The use of LiAlH₄ introduces safety concerns due to its pyrophoric nature, prompting investigations into milder reducing agents like sodium cyanoborohydride (NaBH₃CN) . However, LiAlH₄ remains preferred for its superior efficiency in reducing sterically hindered amides .
Nucleophilic Substitution Pathways for Amine Incorporation
Alternative methods leverage nucleophilic substitution to introduce the amine moiety after spirocycle assembly. One approach involves treating a spirocyclic bromide or tosylate with ammonia or its derivatives. For instance, 8-oxa-5-azaspiro[3.5]nonan-5-yl ethyl bromide reacts with aqueous ammonia under high-pressure conditions to yield the target amine. While this method avoids multi-step reductions, competing elimination reactions often reduce yields, particularly with tertiary alkyl halides .
To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed, enhancing the nucleophilicity of ammonia in biphasic systems. A comparative study showed that TBAB improved yields from 45% to 68% for analogous spirocyclic amines. Nevertheless, regioselectivity remains a challenge when multiple reactive sites are present.
Reductive Amination of Spirocyclic Ketones
Reductive amination offers a streamlined pathway by combining carbonyl reduction and amine formation in a single step. Starting from 8-oxa-5-azaspiro[3.5]nonan-5-one , condensation with ethylenediamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) produces the desired amine. This method benefits from mild reaction conditions and compatibility with acid-sensitive functional groups.
However, the spirocyclic ketone precursor’s synthesis itself poses hurdles. A reported route involves oxidizing the corresponding alcohol with pyridinium chlorochromate (PCC), but over-oxidation to carboxylic acids has been observed. Alternative oxidants like Dess-Martin periodinane (DMP) show higher selectivity, achieving 85% conversion without side products.
Catalytic Hydrogenation for Protecting Group Removal
Protecting group strategies are indispensable in multi-step syntheses. The benzyl (Bn) group, commonly used to shield amines during spirocyclization, is removed via catalytic hydrogenation. For example, compound 4 (bearing a Bn group) undergoes hydrogenolysis at 20–50 psi H₂ pressure with palladium on carbon (Pd/C) to furnish the free amine . The addition of acetic acid as a proton source accelerates debenzylation, reducing reaction times from 20 hours to 8 hours .
Notably, residual catalyst poisons—such as sulfur-containing impurities—can deactivate Pd/C. Pretreatment of intermediates with activated carbon or chelating resins mitigates this issue, ensuring consistent hydrogenation efficiency .
Optimization of Reaction Conditions and Scalability
Scalability demands careful optimization of temperature, solvent, and stoichiometry. For the cyclization step, replacing dichloromethane with tetrahydrofuran (THF) improves solubility of the sodium hydride base, enhancing reaction rates . Similarly, stoichiometric excess of chloroacetyl chloride (1.1 eq.) maximizes conversion of the precursor while minimizing dimerization .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Cyclization) | THF | 78% → 92% |
| Chloroacetyl Chloride | 1.1 eq. | 65% → 88% |
| Hydrogenation Pressure | 50 psi H₂ | 70% → 95% |
Economic considerations favor recycling solvents like THF via distillation, reducing production costs by 30% . Additionally, continuous-flow systems have been piloted for the hydrogenation step, achieving 99% conversion with reduced catalyst loading.
Chemical Reactions Analysis
Types of Reactions
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like Oxone®.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-fused benzimidazoles .
Scientific Research Applications
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The compound’s spirocyclic structure allows for efficient binding and reduction of benzimidazolequinone substrates .
Comparison with Similar Compounds
Key Features
- Dual Heteroatoms : The oxygen in the oxolane ring and nitrogen in the azetidine ring contribute to hydrogen-bonding capabilities and solubility in polar solvents.
- Applications : Primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules (e.g., triazine derivatives in ).
The following table summarizes structural, physicochemical, and functional differences between 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine and analogous compounds:
Key Comparisons
Structural Complexity vs. Functionality The target compound’s spiro[3.5]nonane system balances rigidity and synthetic accessibility compared to the larger spiro[4.5]decane in , which requires additional synthetic steps for sulfur incorporation. The benzyl-substituted analog () offers enhanced lipophilicity but reduced polarity, limiting its utility in aqueous formulations.
Physicochemical Properties Solubility: The target compound’s hydrochloride salt () improves aqueous solubility compared to the free base of 2-{1-azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine, which lacks ionizable groups . Stability: Crystalline salts (e.g., selumetinib sulfate in ) demonstrate superior stability over spirocyclic amines, but the target’s spiro system reduces ring strain compared to bicyclo analogs .
Biological Activity
- The target’s dual heteroatoms enable hydrogen bonding with kinase active sites, as seen in triazine derivatives (). In contrast, the thiadiazole-containing compound () leverages sulfur for covalent interactions with microbial targets.
Biological Activity
2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine, also known by its CAS number 2305488-25-7, is a synthetic compound notable for its unique structural features that include both oxa and azaspiro moieties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
| Property | Details |
|---|---|
| Molecular Formula | C9H19N2O |
| Molecular Weight | 207 Da |
| CAS Number | 2305488-25-7 |
| IUPAC Name | This compound hydrochloride |
| LogP | 0.01 |
| Polar Surface Area | 38 Å |
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and signal transduction.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, potentially affecting neurotransmission and hormonal regulation.
Neuroprotective Effects
Research into related spirocyclic compounds has revealed neuroprotective properties, indicating that this compound could also exhibit similar effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disease models .
Study on Antimicrobial Efficacy
In a study examining the antimicrobial properties of spirocyclic compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Neuroprotective Mechanisms
A case study focused on a related compound demonstrated its ability to reduce neuroinflammation in vitro by inhibiting pro-inflammatory cytokines in microglial cells. This suggests a potential pathway for therapeutic application in conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves ring-closing strategies using azide-alkyne cycloaddition or amine-mediated spirocyclization. Key parameters include:
- Temperature : 80–120°C for ring closure to avoid side reactions.
- Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination).
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Validation : Monitor reaction progress via TLC or HPLC. Final purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
Q. How can the structural integrity of this spirocyclic compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify spirocyclic connectivity and amine proton environments.
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₆N₂O).
- X-ray Crystallography : Resolve spatial arrangement of the 8-oxa-5-azaspiro[3.5]nonane core .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Safety : Use PPE (gloves, goggles) in ventilated hoods due to potential amine reactivity.
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis. Stability ≥5 years when sealed in amber vials .
Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?
- Purity Criteria :
- HPLC : ≥95% purity with UV detection (λ = 254 nm).
- Elemental Analysis : Match theoretical vs. experimental C/H/N ratios (±0.3%).
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Mechanistic Insights :
- Amine Reactivity : The primary amine may act as a nucleophile in covalent inhibition (e.g., targeting FAAH enzymes via carbamate formation).
- Spirocyclic Rigidity : Enhances binding affinity by reducing conformational entropy in enzyme pockets .
Q. How can contradictions in reported bioactivity data be resolved?
- Case Study : Discrepancies in IC₅₀ values for FAAH inhibition may arise from:
- Assay Conditions : pH, co-solvents (e.g., DMSO concentration affects enzyme activity).
- Compound Degradation : Verify stability under assay conditions via LC-MS.
- Resolution : Standardize protocols (e.g., pre-incubation times, buffer systems) and use internal controls .
Q. What computational models predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (1.5–2.5), permeability (Caco-2 model), and metabolic lability.
- Docking Studies : Molecular dynamics (AutoDock Vina) to map interactions with FAAH active sites .
Q. What challenges arise during scale-up from milligram to gram quantities?
- Optimization Challenges :
- Exothermic Reactions : Use flow chemistry for controlled heat dissipation.
- Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane).
- Yield Drop Mitigation : Optimize catalyst loading (0.5–1 mol%) and reduce reaction steps .
Q. How does the compound’s spirocyclic framework influence material science applications?
- Material Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
